molecular formula C18H22N2OS B5146337 (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5146337
M. Wt: 314.4 g/mol
InChI Key: IROFYOIBLLTAJR-UHFFFAOYSA-N
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Description

(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the condensation of a thiophene derivative with a piperazine derivative. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction condenses 1,4-dicarbonyl compounds to form the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal–Knorr reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its combination of a thiophene ring and a piperazine moiety, which provides a distinct set of chemical and biological

Properties

IUPAC Name

(5-methylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-13-17(14-22-15)18(21)20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFYOIBLLTAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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